molecular formula C10H9IN2O2 B7130708 Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B7130708
M. Wt: 316.09 g/mol
InChI Key: ZCEUTMCJAZNXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazopyridine derivative characterized by an iodine substituent at the 7-position of the imidazo[1,2-a]pyridine core and an ethyl ester group at the 2-position. Its iodine atom enhances electrophilic substitution reactivity, enabling selective functionalization for drug discovery pipelines .

Properties

IUPAC Name

ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEUTMCJAZNXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with α-bromoketones under various conditions. One common method includes the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes the cyclization and bromination reactions . Another approach involves the use of metal-free conditions with NaOH in aqueous solutions, which offers a greener and more efficient route .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate and its analogs are summarized below:

Table 1: Substituent Positions and Functional Group Variations

Compound Name Substituent Position(s) Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound 7-I, 2-COOEt Iodine, ethyl ester 350.54 Cross-coupling precursor
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I, 2-COOEt Chlorine, iodine, ethyl ester 350.54 Dual halogenation for regioselective reactions
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 7-CH3, 2-COOEt Methyl, ethyl ester 218.21 Cytotoxicity studies
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 2-COOEt Bromine, ethyl ester 295.12 Computational electronic excitation studies
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH2, 2-COOEt Amino, ethyl ester 205.23 Biological activity screening

Table 2: Physicochemical and Spectroscopic Comparisons

Compound Name Melting Point (°C) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) LogP (XLogP3)
This compound N/R N/R N/R 3.6
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 208 8.71 (s, H-3), 8.55 (d, H-5) 162.2 (COOEt), 89.9 (C-I) 3.6
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate N/R N/R N/R 1.8 (estimated)
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate N/R N/R N/R 2.1

Biological Activity

Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with an ethyl ester and an iodine substituent at the 7-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Neuropeptide S Receptors : The compound acts as an antagonist to neuropeptide S receptors, which are implicated in various neurological functions.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of certain bacterial strains
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationActs as an antagonist to neuropeptide S receptors

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity Study : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL, indicating potential for development as an antimicrobial agent.
  • Neuropharmacological Effects : Research exploring the compound's interaction with neuropeptide S receptors highlighted its ability to modulate anxiety-like behaviors in animal models. This suggests potential applications in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.